Pelargonidin-3-glucoside

説明

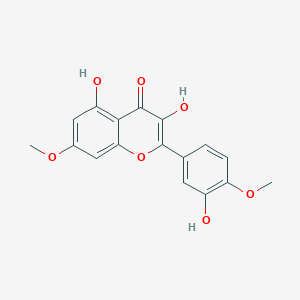

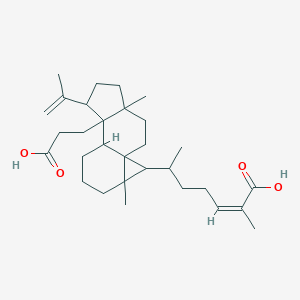

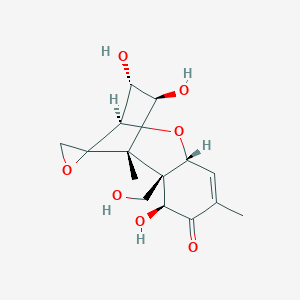

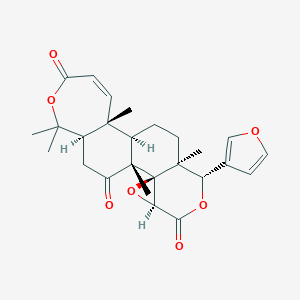

Pelargonidin-3-glucoside, also known as Callistephin, is a naturally occurring anthocyanin found in strawberries and other fruits and flowers . It is known to exert potential anti-inflammatory, anti-adhesive, anti-estrogenic, and angiotensin-converting enzyme inhibitory activities .

Synthesis Analysis

Pelargonidin-3-glucoside can be synthesized from anthocyanins found in various plants. For instance, it was isolated from strawberries using a combination of high-speed countercurrent chromatography (HSCCC) and HPLC techniques . In another study, acetylation of pelargonidin-3-glucoside was catalyzed by Candida antarctica lipase B (CALB), with a conversion rate up to 88.77% over 48 hours .Molecular Structure Analysis

Pelargonidin and pelargonidin-3-glucoside have been studied for their structural properties using quantum chemical calculations based on density functional theory . The results confirmed that the parent compound and its glycosylated derivative acted as good electron donors .Chemical Reactions Analysis

Pelargonidin-3-glucoside has been found to undergo degradation when exposed to ultrasound power at low temperature . The degradation trend was consistent with first-order reaction kinetics .Physical And Chemical Properties Analysis

Pelargonidin-3-glucoside is soluble in water, ethanol, and methanol . It is an anthocyanin-based orange-red flavonoid compound .科学的研究の応用

Pharmaceuticals: Enhancing Drug Delivery and Therapeutic Efficacy

Pelargonidin-3-glucoside has been studied for its potential in improving the delivery and efficacy of pharmaceuticals. Encapsulation in pectin-chitosan-nanoliposomes has shown to protect against palmitic acid-induced hepatocytes injury, suggesting its use in liver-related therapies . Additionally, acetylated forms of the compound have demonstrated better thermostability and lipophilicity, which could facilitate its use in drug formulations .

Food Industry: Natural Coloring and Antioxidant Properties

In the food industry, Pelargonidin-3-glucoside serves as a natural colorant, providing a vibrant red hue to various products. Its antioxidant properties are also leveraged to enhance the nutritional value of food items . The stability and bioavailability of the compound can be increased through acetylation, making it more suitable for food applications .

Cosmetics: Skin Protection and Functional Pigmentation

The bioactive properties of Pelargonidin-3-glucoside make it a valuable ingredient in cosmetics, particularly for skin protection. It has been found to exhibit bioactivity against photodamage and melanogenesis, which are key concerns in skincare . The compound’s natural pigmentation also extends its use as a functional colorant in cosmetic products.

Agriculture: Crop Enhancement and Protection

While direct applications in agriculture are less documented, the compound’s presence in berry fruits and its potential benefits to plant health suggest its role in crop enhancement. Anthocyanins like Pelargonidin-3-glucoside could contribute to the nutritional quality and stress resistance of crops .

Biotechnology: Biocompatible Nanocarriers and Bioactive Compounds

In biotechnological research, Pelargonidin-3-glucoside is utilized for creating biocompatible nanocarriers that can deliver bioactive compounds effectively within biological systems. Its encapsulation in nanoliposomes is a testament to its versatility and potential in advanced biotechnological applications .

Environmental Science: Oxidative Stress Mitigation

The antioxidative properties of Pelargonidin-3-glucoside are also relevant in environmental science, particularly in the study of oxidative stress and its mitigation. The compound’s ability to activate the Nrf2/ARE pathway suggests its potential in protecting against environmental oxidative damage .

作用機序

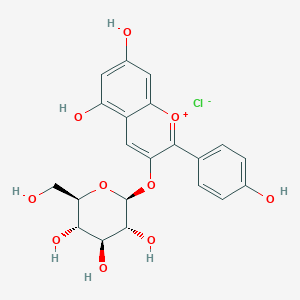

Pelargonidin-3-glucoside (Pg), also known as Pelargonidin-3-glucoside Chloride, is a well-known anthocyanin derivative with potential biological activity . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

Pg has been found to have multiple targets of action. It has been reported to possess antioxidant, anti-inflammatory, anti-estrogenic, and angiotensin-converting enzyme inhibitory activities . It has also been found to have a protective effect against palmitic acid-induced hepatocytes injury .

Mode of Action

The mode of action of Pg involves its interaction with its targets and the resulting changes. For instance, it has been found to suppress ROS production, O2•− generation, MMP collapse, and GSH reduction . The anti-inflammatory mechanism of Pg involves the arrest of IkB-α activation and reduction in JNK MAPK phosphorylation .

Biochemical Pathways

Pg affects several biochemical pathways. It has been found to activate AMPK phosphorylation, thus stimulating the AMPK-mediated lysosome-autophagy pathway to eliminate overloaded lipid . It also regulates genes related to lipid metabolism downstream of AMPK to inhibit lipid synthesis and accelerate lipid oxidation .

Pharmacokinetics

Functionalized nanoliposomes using chitosan and/or pectin coating have been found to be an excellent carrier system for nanoencapsulation of food bioactive compounds such as pg .

Result of Action

The results of Pg’s action are significant. It has been found to significantly reduce the PA-induced L02 cells toxicity . It also dose-dependently reduces intracellular lipid droplets and triglycerides, and improves cellular oxidative stress that accompanied lipid deposition .

Action Environment

The action of Pg is influenced by environmental factors. Functionalized nanoliposomes using chitosan and/or pectin coating can enhance its stability and bioavailability .

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10.ClH/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9;/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25);1H/t16-,17-,18+,19-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHGSEFWVUVGGL-UBNZBFALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939866 | |

| Record name | Pelargonidin 3-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18466-51-8 | |

| Record name | Pelargonidin 3-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18466-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pelargonidin 3-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018466518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelargonidin 3-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PELARGONIDIN 3-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H1WZY9R6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Pelargonidin-3-glucoside?

A1: While the provided research papers don't explicitly state the molecular formula and weight of Pelargonidin-3-glucoside, they confirm its structure as an anthocyanin composed of pelargonidin (the aglycone) linked to a glucose molecule (the sugar moiety) at the 3-position. []

Q2: What spectroscopic techniques are useful for identifying Pelargonidin-3-glucoside?

A2: Researchers utilize various spectroscopic methods for Pelargonidin-3-glucoside characterization:

- UV/Vis Spectrophotometry: This technique helps quantify total anthocyanin content and assess color properties based on absorbance at specific wavelengths. [, , , ]

- High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS): This method facilitates separation, identification, and quantification of individual anthocyanins, including Pelargonidin-3-glucoside, within complex mixtures like fruit extracts. [, , , , , ]

- Nuclear Overhauser Enhancement Spectroscopy (NOESY) NMR: This NMR technique helps determine the structure and conformation of Pelargonidin-3-glucoside, particularly the sugar attachment site and conformation. []

- Fourier Transform Infrared (FTIR) Spectroscopy: Combined with multivariate analysis, FTIR can rapidly quantify Pelargonidin-3-glucoside and other nutritional components in complex matrices like potato powder. []

Q3: How does the structure of Pelargonidin-3-glucoside influence its color?

A3: The color of Pelargonidin-3-glucoside is influenced by the number and position of hydroxyl groups on its aglycone (pelargonidin) and by the presence of acylating groups. Acylation with cinnamic acid, for example, causes a bathochromic shift, shifting the color towards red. Glycosylation, on the other hand, leads to a hypsochromic shift, shifting the color towards blue. []

Q4: How stable is Pelargonidin-3-glucoside under different processing and storage conditions?

A4: Research indicates that Pelargonidin-3-glucoside's stability is affected by various factors:

- Temperature: High temperatures during processing and storage can accelerate the degradation of Pelargonidin-3-glucoside. Storage at low temperatures (0–5°C) was shown to improve retention in canned strawberries. [, ]

- pH: Pelargonidin-3-glucoside exhibits better stability in acidic conditions. Its degradation rate increases with increasing pH. []

- Ultrasound: While ultrasound is a potential alternative to heat treatment, high-intensity ultrasound can degrade Pelargonidin-3-glucoside, possibly due to the generation of hydroxyl radicals (•OH). []

Q5: Does the presence of other compounds, like ferulic acid, impact Pelargonidin-3-glucoside stability?

A5: Yes, research suggests that adding ferulic acid to a model system containing anthocyanins from purple corn cob, including Pelargonidin-3-glucoside, can enhance color stability during storage and heating. []

Q6: What is known about the bioavailability of Pelargonidin-3-glucoside?

A6: Research on the bioavailability of Pelargonidin-3-glucoside provides valuable insights:

- Absorption: Pelargonidin-3-glucoside is absorbed into the bloodstream after ingestion, but its bioavailability is generally low. [, ]

- Metabolism: The primary metabolic pathway involves conjugation with glucuronic acid, forming Pelargonidin-3-glucoside monoglucuronide. [, ]

- Excretion: Both the intact Pelargonidin-3-glucoside and its glucuronide metabolite are excreted in urine. [, ]

- Factors Affecting Uptake: Factors like pH and the presence of glucose can influence cellular uptake of Pelargonidin-3-glucoside. Lower pH seems to enhance uptake, while glucose may compete for transport mechanisms. []

Q7: What are the potential health benefits associated with Pelargonidin-3-glucoside?

A7: While the provided research focuses primarily on chemical characterization, stability, and bioavailability, some studies suggest potential bioactivities:

- Antioxidant Activity: Anthocyanins, including Pelargonidin-3-glucoside, contribute to the antioxidant capacity of fruits like strawberries. [, , , , , , , ]

- Anticancer Potential: While limited, some studies suggest that pomegranate extracts rich in anthocyanins, including Pelargonidin-3-glucoside, exhibit anticancer activity in vitro. [, ]

- Radioprotective Effects: Studies indicate that strawberry extracts rich in Pelargonidin-3-glucoside may offer radioprotective effects in human lymphocytes, potentially by reducing oxidative damage. []

Q8: Are there potential applications of Pelargonidin-3-glucoside in the food industry?

A8: The vibrant color and potential health benefits of Pelargonidin-3-glucoside make it attractive for food applications:

- Natural Food Colorant: Pelargonidin-3-glucoside can be used as a natural red colorant in various food products, replacing synthetic dyes. []

- Functional Food Ingredient: Given its potential antioxidant and other bioactivities, Pelargonidin-3-glucoside could be incorporated into functional foods and beverages to enhance their nutritional value. [, , , ]

- Detailed Mechanism of Action: Investigating the specific mechanisms underlying the observed biological activities of Pelargonidin-3-glucoside is crucial. [, ]

- In Vivo Studies and Clinical Trials: More comprehensive in vivo studies and clinical trials are needed to validate the potential health benefits observed in vitro and to determine optimal dosages and potential synergistic effects with other bioactive compounds. []

- Formulation and Delivery: Developing efficient delivery systems to enhance the bioavailability and targeted delivery of Pelargonidin-3-glucoside could improve its efficacy in vivo. []

- Safety and Toxicity: While generally considered safe, long-term toxicity studies are essential to ensure the safety of Pelargonidin-3-glucoside for human consumption. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B191998.png)